Berberine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Management of Metabolic Disorders:

Type 2 Diabetes Mellitus (T2DM)

Studies show berberine's effectiveness in managing T2DM by improving insulin sensitivity, lowering blood sugar levels, and reducing glycosylated hemoglobin (HbA1c) []. Its mechanism involves increasing glucose uptake in muscle cells, stimulating insulin secretion, and inhibiting gluconeogenesis (sugar production) in the liver []. While not a replacement for standard diabetes medications, berberine could prove beneficial as an adjunct therapy [].

Non-alcoholic fatty liver disease (NAFLD)

Berberine, combined with lifestyle modifications, has shown promising results in improving liver function, reducing liver fat content, and lowering blood lipid levels in patients with NAFLD [].

Obesity and metabolic syndrome

Research suggests berberine's ability to improve insulin sensitivity, reduce body fat mass, and regulate blood lipid profile, making it a potential candidate for managing obesity and its related complications [].

Anti-inflammatory and Antimicrobial Properties:

Inflammatory bowel disease (IBD)

Berberine exhibits anti-inflammatory effects and promotes gut barrier integrity, potentially offering benefits in managing IBD, including ulcerative colitis and Crohn's disease [].

Infectious diseases

Berberine shows broad-spectrum antimicrobial activity against various bacteria, fungi, and parasites. Studies suggest its potential in treating bacterial diarrhea, candidiasis, and certain parasitic infections [].

Neurodegenerative Disorders:

Berberine is a natural quaternary ammonium isoquinoline alkaloid, characterized by its yellow color and bitter taste. Its molecular formula is , and it is primarily extracted from various plants, notably from the Berberis species such as Berberis vulgaris (barberry) and Coptis chinensis (Chinese goldenthread) . Berberine has been traditionally used in herbal medicine for its antimicrobial and anti-inflammatory properties. It has gained attention for its potential therapeutic effects in modern medicine, particularly in metabolic disorders and cardiovascular health .

Berberine's mechanism of action in the body is multifaceted and still under investigation. Here are some proposed mechanisms:

- AMP-activated protein kinase (AMPK) activation: Berberine may activate AMPK, an enzyme regulating cellular metabolism. This activation can improve insulin sensitivity and glucose uptake, potentially aiding blood sugar control [, ].

- Gut microbiota modulation: Studies suggest berberine may alter gut bacteria composition, potentially influencing metabolism and inflammation [].

- Enzyme interaction: Berberine might interact with enzymes involved in cholesterol metabolism, leading to lower cholesterol levels [].

- Formation of Salts: Berberine can form various salts, such as hydrochloride, sulfate, and phosphate, each exhibiting different solubility profiles .

- Metabolism: Upon administration, berberine is metabolized in the liver by cytochrome P450 enzymes into several metabolites, including berberrubine and jatrorrhizine. This metabolic conversion affects its bioavailability and pharmacological effects .

- Dimerization: Under specific conditions, berberine can dimerize to form dimers, which may have distinct biological activities .

Berberine exhibits a wide range of biological activities:

- Antimicrobial Effects: It has demonstrated antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Antidiabetic Properties: Berberine has been shown to improve insulin sensitivity and lower blood glucose levels by enhancing glucose uptake in cells .

- Cholesterol Regulation: It modulates lipid metabolism by upregulating low-density lipoprotein receptor expression, thus reducing cholesterol levels .

- Anti-inflammatory Effects: Berberine inhibits inflammatory pathways, which may contribute to its therapeutic effects in chronic inflammatory diseases .

Berberine can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting berberine from plant sources using solvents like ethanol or methanol.

- Biotechnological Approaches: Recent advancements include the engineering of yeast strains to produce berberine through a reconstructed biosynthetic pathway involving multiple enzymatic reactions. This method has achieved significant increases in yield compared to traditional extraction methods .

Berberine is utilized in various applications:

- Pharmaceuticals: It is commonly used as an over-the-counter supplement for managing diabetes, high cholesterol, and gastrointestinal disorders .

- Cosmetics: Due to its antimicrobial properties, berberine is included in formulations aimed at treating skin conditions like acne.

- Traditional Medicine: In herbal medicine, it is used for its anti-inflammatory and antimicrobial effects.

Berberine interacts with several medications, which can influence their efficacy:

- Cytochrome P450 Interactions: Berberine alters the metabolism of drugs processed by cytochrome P450 enzymes, potentially increasing or decreasing their effects. For example, it can enhance the plasma concentration of metformin when taken simultaneously .

- Drug Interactions: It may interact with medications such as losartan and cyclosporine, affecting their activation and efficacy .

Several compounds share structural or functional similarities with berberine. Here are a few notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sanguinarine | Benzophenanthridines | Exhibits cytotoxicity; mainly used for its toxic effects on cancer cells. |

| Palmatine | Protoberberines | Similar antibacterial properties but less studied for metabolic effects. |

| Jatrorrhizine | Isoquinoline | A metabolite of berberine with some overlapping pharmacological activities but different bioavailability. |

Berberine's uniqueness lies in its broad spectrum of biological activities combined with significant clinical applications in metabolic health management.

Berberine, a benzylisoquinoline alkaloid, has been a subject of scientific inquiry since its isolation in 1917 from Hydrastis canadensis (goldenseal). However, its medicinal use predates modern science, with roots in traditional Chinese, Ayurvedic, and Native American medicine. Ancient texts such as The Divine Farmer’s Classic (circa 3000 BCE) document its application for infections, digestive disorders, and inflammatory conditions. By the 20th century, berberine’s fluorescent properties led to its use as a histological stain and textile dye, while its pharmacological potential gained traction in antimicrobial research.

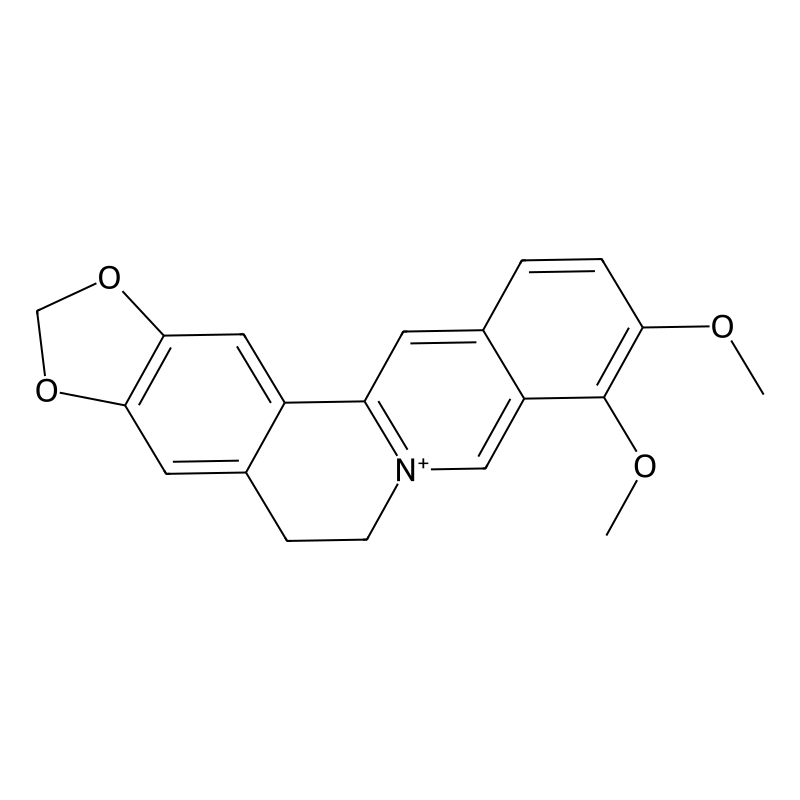

Early 20th-century studies focused on its antimicrobial efficacy, particularly against cholera and dysentery-causing pathogens. The compound’s quaternary ammonium structure (Figure 1) was identified as critical for its antibacterial activity, enabling interactions with microbial cell membranes. By the 1980s, research expanded to metabolic diseases, with Chinese scientists reporting its cholesterol-lowering effects in clinical trials—a pivotal shift that redefined berberine as a multifunctional therapeutic agent.

Evolution of Berberine in Research Literature

The 21st century marked a paradigm shift, with berberine’s research output growing exponentially. Between 2000 and 2025, over 12,000 studies were published, spanning diabetes, oncology, and neurodegenerative diseases. Key milestones include:

- 2004: Identification of berberine’s AMP-activated protein kinase (AMPK) activation mechanism, explaining its antidiabetic effects.

- 2013: Discovery of its tissue-specific distribution, revealing high concentrations in the liver (up to 963 ng/mL) despite low plasma bioavailability (0.37%).

- 2021: Structural optimization efforts yielding derivatives like 9-O-cinnamoylberberine, showing 5-fold greater hypoglycemic activity than the parent compound.

Modern analytical techniques, including LC-MS/MS and 2D-NMR, have clarified its complex metabolism, identifying over 30 metabolites such as thalifendine (M1) and jatrorrhizine (M3). These advances address historical controversies about its pharmacokinetics, particularly its paradoxical efficacy despite poor absorption.

Current Research Landscape and Focus Areas

Contemporary berberine research converges on three domains:

Metabolic Disease Therapeutics

Berberine’s capacity to modulate glucose and lipid metabolism dominates clinical research. A 2024 meta-analysis of 27 trials demonstrated comparable efficacy to metformin in reducing HbA1c (−1.12% vs. −1.14%) and fasting glucose (−1.3 mmol/L vs. −1.5 mmol/L). Its mechanism involves dual AMPK activation and dipeptidyl peptidase-4 (DPP-4) inhibition, offering synergistic benefits for type 2 diabetes management.

Oncology Applications

Berberine derivatives exhibit selective cytotoxicity against cancer cells. For example, berberine-palmitate conjugates show IC₅₀ values of 2.1 μM in MCF-7 breast cancer cells—10-fold lower than unmodified berberine. Recent work highlights its role in degrading BCR-ABL oncoproteins via LRSAM1-mediated autophagy, presenting a novel strategy for tyrosine kinase inhibitor-resistant leukemias.

Pharmacokinetic Optimization

With oral bioavailability below 1%, formulation innovations aim to enhance absorption. Notable approaches include:

Berberine, a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids, exhibits a complex molecular structure that significantly influences its biological activities [1]. The compound possesses the chemical formula C20H18NO4+ with a molecular weight of 336.366 grams per mole [2]. Structure-activity relationship studies have revealed critical insights into how specific modifications at various positions of the berberine scaffold affect its pharmacological properties [3].

Research has demonstrated that the 2,3-dimethoxy moiety plays a beneficial role in berberine's activity profile [4]. Structure-activity relationship analysis conducted on forty berberine derivatives revealed that this specific structural feature might be particularly advantageous for proprotein convertase subtilisin/kexin type 9 inhibition activity [4]. Among the tested compounds, derivative 9k displayed the most potent activity with an inhibitory concentration fifty value of 9.5 ± 0.5 micromolar, demonstrating superior performance compared to the parent berberine compound [4].

Modifications at the carbon-9 position have shown remarkable potential for enhancing berberine's therapeutic efficacy [5]. Chemical modification at this specific position can significantly improve the compound's lipid-lowering properties [5]. Research involving thirteen novel berberine derivatives rationally designed and synthesized at the carbon-9 position revealed that most compounds exhibited more potent hypolipidemic activities when compared with both berberine and simvastatin [5]. Compounds 2h-1 and 2h-2 demonstrated superior activity profiles in multiple assays involving inhibition of total cholesterol, triglyceride, and low-density lipoprotein cholesterol, while simultaneously increasing high-density lipoprotein cholesterol levels [5].

The carbon-13 position has emerged as another critical site for structure-activity relationship optimization [6]. Studies investigating berberine analogues with alkyl chains of varying length and terminal phenyl groups at the carbon-13 position revealed significant effects on deoxyribonucleic acid binding properties [6]. All analogues bound deoxyribonucleic acid noncooperatively, contrasting with the cooperative binding observed with parent berberine [6]. The binding affinity increased with chain length up to three methylene units, after which the binding affinity decreased slightly [6].

| Modification Site | Effect on Activity | Research Finding | Reference |

|---|---|---|---|

| 2,3-dimethoxy moiety | Beneficial for proprotein convertase subtilisin/kexin type 9 inhibition | Structure-activity relationship analysis revealed potential benefits for inhibitory activity | [4] |

| Carbon-9 position | Improves lipid-lowering efficacy | Chemical modification can remarkably improve lipid-lowering efficacy | [5] |

| Carbon-13 position | Enhances deoxyribonucleic acid binding affinity | Alkyl chain substitution with terminal phenyl group increases binding affinity | [6] |

| Carbon-12 position | Enhances hypoxia-inducible factor-1 inhibitory activity | 12-biphenyl berberine exhibited strongest inhibitory activity | [7] |

| Quaternary ammonium structure | Stronger activity than reduced counterparts | Quaternary berberine derivatives significantly stronger than reduced forms | [8] |

The quaternary nature of berberine's structure proves essential for maintaining biological activity [8]. Research comparing quaternary berberine-12-N,N-di-n-alkylamine chlorides with their reduced counterparts demonstrated that the activities of quaternary forms are significantly stronger [8]. Within the range of approximately six to eight carbon atoms, activities increase with the elongation of n-alkyl carbon chains, but decrease when carbon atom numbers exceed this optimal range [8].

Synthetic Derivatives Development

The development of synthetic berberine derivatives has emerged as a promising strategy to overcome the limitations of the parent compound while enhancing its therapeutic potential [9]. Berberine faces significant barriers including low aqueous solubility, poor absorption, fast metabolism, and wide tissue distribution, which collectively lead to low bioavailability and limit clinical applications [10]. Synthetic derivatives with improved properties have been suggested as superior alternatives for future therapeutic development [10].

Carbohydrate modification represents an innovative approach to berberine derivative development [12]. Novel carbohydrate-modified berberine derivatives have been synthesized through highly efficient "click" chemistry methodologies [12]. The synthesis involves converting berberine chloride to berberrubine through heating at 185-195 degrees Celsius under high vacuum, followed by reaction with propargyl bromide to introduce alkynyl groups [12]. Carbohydrate components are prepared through treatment of pentaacetyl β-d-glucose with hydrogen bromide, followed by conversion to azido sugars with high stereoselectivity [12].

The development of 9-substituted berberine derivatives has shown particular promise for enhanced biological activities [13]. These derivatives incorporate longer side chains and terminal amino groups, demonstrating significant telomeric G-quadruplex-binding ability and improved selectivity compared to parent berberine [13]. A newly synthesized berberine derivative designated Ber8, containing a chlorohexyl group at the 9-position, exhibited strong interaction with telomeric G-quadruplexes and effectively induced acute cell growth arrest in cancer cells [13].

| Derivative Type | Modification | Enhanced Property | Reference |

|---|---|---|---|

| 9-substituted berberines | Longer side chains and terminal amino groups | Telomeric G-quadruplex-binding ability | [13] |

| Berberine-12-N,N-di-n-alkylamine chlorides | N,N-di-n-alkylamine at position 12 | Anti-cancer activity | [8] |

| Carbohydrate modified berberine | Carbohydrate moiety conjugation via "click" chemistry | Anti-diabetic activity with lower cytotoxicity | [12] |

| Hydrophobically modified berberine | Linoleic acid modification | Anticancer activity through mitogen-activated protein kinase pathway | [14] |

| Halogenated berberine derivatives | Fluorine substitution | Higher therapeutic potential | [15] |

Total synthesis methodologies have been developed to create berberine analogues with specific therapeutic targets [16]. The key synthetic step involves assembly of the berberine framework through intermolecular Heck reactions [16]. Berberine analog 17, incorporating a tertiary amine moiety, demonstrated good anti-amyloid beta aggregation activity, excellent water solubility, and minimal toxicity to nerve cells [16]. This approach enables systematic exploration of structure-activity relationships while maintaining synthetic accessibility.

Hydrophobic Modifications Research

Hydrophobic modifications of berberine have emerged as a critical strategy for enhancing biological activity and improving pharmacological properties [14]. Research has demonstrated that hydrophobically modified berberine derivatives exhibit significantly enhanced anticancer activities compared to the parent compound [14]. These modifications typically involve incorporation of lipophilic groups at strategic positions of the berberine scaffold to improve cellular penetration and target interaction [14].

Synthesis of hydrophobically modified berberine derivatives involves systematic introduction of various hydrophobic substituents [14]. The synthetic approach typically begins with berberine as the starting material, followed by chemical modifications to introduce lipophilic moieties such as fatty acid chains or aromatic groups [14]. Nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed for comprehensive characterization of the synthesized compounds [14].

Biological evaluation of hydrophobically modified berberine derivatives has revealed remarkable cytotoxicity against various cancer cell lines [14]. Most synthesized compounds exhibited high cytotoxicity with inhibitory concentration fifty values ranging from 3.24 to 7.30 micromolar [14]. The linoleic acid-modified berberine derivative, designated compound 8, was selected for detailed mechanistic studies due to its superior activity profile [14].

Mechanistic investigations have revealed that hydrophobic modifications significantly affect cellular pathways involved in cancer progression [14]. Compound 8 demonstrated the ability to significantly inhibit proliferation and induce apoptosis of A549 adenocarcinoma cells [14]. Western blot analysis revealed that this compound affected expression of proteins associated with cell proliferation and apoptosis, particularly proteins associated with the mitogen-activated protein kinase pathway, including phosphorylated extracellular signal-regulated kinase, p-38, and phosphorylated c-Jun N-terminal kinase [14].

The phenyl substituent has been identified as a preferential pharmacophore for enhanced biological activity [7]. Structure-activity relationship analysis of eighteen novel 12-aryl berberine derivatives revealed that phenyl substituents provide superior activity compared to heteroaromatic ring substituents such as pyridyl, thienyl, and furyl groups [7]. The 12-biphenyl berberine derivative exhibited the strongest hypoxia-inducible factor-1 suppressing activity among all tested analogues, with an inhibitory concentration fifty value of 0.74 micromolar [7].

| Hydrophobic Modification | Position | Effect on Activity | Reference |

|---|---|---|---|

| Phenyl groups | Carbon-12 | Enhanced hypoxia-inducible factor-1 inhibition | [17] |

| Biphenyl substituent | Carbon-12 | 5.4-fold enhancement over parent berberine | [7] |

| Alkyl chains (C6-C8) | Carbon-12 N,N-di-n-alkylamino | Increased activity with chain length up to 6-8 carbons | [8] |

| Alkyl chains with terminal phenyl | Carbon-13 | Enhanced deoxyribonucleic acid binding affinity | [6] |

| Linoleic acid conjugation | Various positions | Enhanced anticancer activity through mitogen-activated protein kinase pathway modulation | [14] |

Research has demonstrated that the nature of hydrophobic substituents significantly influences biological outcomes [17]. Phenyl groups containing hydrophobic moieties are beneficial for increasing hypoxia-inducible factor-1 suppressing effects compared to those bearing hydrophilic substituents [17]. Additionally, the para-fluoro phenyl configuration represents a favorable pharmacophore compared to meta- and ortho-fluoro phenyl arrangements [17].

Halogenated Derivatives Research

Halogenated berberine derivatives represent an advanced class of synthetic modifications designed to enhance therapeutic potential through strategic incorporation of halogen atoms [15]. Research has successfully demonstrated the complete biosynthesis of berberine and halogenated derivatives in Saccharomyces cerevisiae through engineering of nineteen genes, including twelve heterologous genes from plants and bacteria [15]. This biosynthetic pathway has shown high efficiency for incorporating halogenated tyrosine precursors to synthesize unnatural benzylisoquinoline alkaloid derivatives with enhanced therapeutic properties [15].

The biosynthetic approach to halogenated berberine derivatives has achieved significant milestones in producing novel compounds with improved pharmacological profiles [15]. Researchers have successfully demonstrated the in vivo biosynthesis of 11-fluoro-tetrahydrocolumbamine through nine enzymatic reactions [15]. The efficiency and promiscuity of the developed pathway allow for simultaneous incorporation of two fluorine-substituted tyrosine derivatives to produce 8,3'-di-fluoro-coclaurine [15]. These achievements highlight the potential of engineered microorganisms as versatile biosynthetic platforms for pharmaceutical development [15].

Fluorine substitution patterns have been systematically investigated to determine optimal configurations for enhanced biological activity [17]. Research examining fluoro-substituted phenyl berberine derivatives has revealed significant positional effects on hypoxia-inducible factor-1 inhibitory activity [17]. The para-fluoro phenyl substituent demonstrates superior pharmacophore properties compared to meta- and ortho-fluoro phenyl configurations [17]. This positional specificity suggests that electronic and steric effects of fluorine substitution play crucial roles in determining biological outcomes [17].

Structure-activity relationship analysis of halogenated derivatives has provided insights into the mechanisms underlying enhanced therapeutic potential [18]. The incorporation of halogenated tyrosine precursors during biosynthesis allows for the production of berberine derivatives with altered pharmacokinetic and pharmacodynamic properties [18]. These modifications can potentially address limitations of parent berberine, including poor bioavailability and rapid metabolism [18].

| Halogenated Derivative | Synthesis Method | Biological Activity | Reference |

|---|---|---|---|

| 11-fluoro-tetrahydrocolumbamine | Biosynthesis in Saccharomyces cerevisiae | Enhanced therapeutic potential | [15] |

| 8,3'-di-fluoro-coclaurine | Simultaneous incorporation of two fluorine-substituted tyrosine derivatives | Enhanced therapeutic potential | [15] |

| para-fluoro phenyl berberine | Chemical synthesis | Enhanced hypoxia-inducible factor-1 inhibitory activity | [17] |

| meta-fluoro phenyl berberine | Chemical synthesis | Moderate hypoxia-inducible factor-1 inhibitory activity | [17] |

| ortho-fluoro phenyl berberine | Chemical synthesis | Lower hypoxia-inducible factor-1 inhibitory activity | [17] |

The development of halogenated berberine derivatives extends beyond simple fluorine substitution to include more complex halogenation patterns [15]. Research has explored the potential for creating libraries of halogenated derivatives through systematic variation of halogen types, positions, and substitution patterns [15]. This approach offers opportunities to fine-tune biological activities while maintaining the fundamental pharmacophore properties of the berberine scaffold [15].

DNA-Binding Research Applications

Berberine's interaction with deoxyribonucleic acid represents a fundamental mechanism underlying its diverse biological activities [19]. Comprehensive studies have established that berberine functions as a deoxyribonucleic acid intercalator, inserting between base pairs and stabilizing the double helix structure [19]. Molecular spectroscopy evidence demonstrates that berberine binding to deoxyribonucleic acid occurs through an intercalative mode, with fluorescence studies revealing binding constants in the range of 10^4 liters per mole [19] [20].

The mechanism of berberine-deoxyribonucleic acid interaction involves multiple binding forces contributing to complex stability [19]. Thermodynamic analysis indicates that hydrogen bonds and van der Waals interactions play major roles in the binding process [19]. Additionally, electrostatic attraction between positively charged berberine and negatively charged deoxyribonucleic acid phosphate backbone contributes significantly to the interaction [19]. The binding process is entropy-driven, with temperature effects demonstrating the thermodynamic favorability of complex formation [19].

G-quadruplex deoxyribonucleic acid structures represent particularly important targets for berberine and its derivatives [13]. These four-stranded globular secondary structures form in guanine-rich regions of the human genome and possess functional importance as potential anticancer drug targets [13]. Berberine and derivatives bind G-quadruplex structures with higher affinity than duplex deoxyribonucleic acid, making them promising candidates for selective targeting of these structures [21].

Telomeric G-quadruplex binding has emerged as a specific application area for berberine derivatives [13]. The compound designated Ber8, a 9-substituted berberine derivative with a chlorohexyl group, demonstrates strong interaction with telomeric G-quadruplexes and can stabilize endogenous telomeric G-quadruplex structures in cells [13]. This binding induces delocalization of telomeric repeat-binding factor 1 and protection of telomeres 1 from telomeres, accompanied by rapid telomere uncapping [13]. These effects result in profound deoxyribonucleic acid damage at telomere regions and induction of cancer cell senescence [13].

| DNA Target | Binding Mechanism | Research Application | Reference |

|---|---|---|---|

| Double-stranded DNA | Intercalation | Anticancer activity | [19] |

| G-quadruplex DNA | π-π interactions with guanine endplates | Cancer cell senescence induction | [22] |

| Telomeric G-quadruplex | Dimer binding at 5' and 3' ends | Telomere uncapping and DNA damage | [13] |

| MYC G-quadruplex | Different from crystal structure in solution | MYC expression downregulation | [21] |

| TATA box | Inhibits TATA binding protein association | Suppression of TATA box-dependent gene expression | [23] |

MYC G-quadruplex represents another critical target for berberine-based therapeutics [21]. The MYC promoter G-quadruplex functions as a transcription silencer that can be targeted by small-molecule drugs for cancer treatment [21]. Nuclear magnetic resonance spectroscopy and mass spectrometry studies have revealed that berberine recognition of parallel MYC G-quadruplex in solution differs substantially from previous crystal structure determinations [21]. These findings emphasize the importance of solution-based structural studies for guiding future berberine derivative design [21].

Comprehensive studies have demonstrated berberine's ability to suppress deoxyribonucleic acid transcription through multiple mechanisms [23]. Berberine can inhibit the association between TATA binding protein and the TATA box in gene promoters, effectively suppressing TATA box-dependent gene expression in a non-specific manner [23]. This inhibition occurs both in living cell systems and cell-free systems, suggesting direct interaction with transcriptional machinery [23]. The spatial conformation of deoxyribonucleic acid and chromatin undergoes alteration immediately after association with berberine, contributing to transcriptional suppression [23].

Natural Biosynthetic Pathway Analysis

Berberine originates from the benzylisoquinoline alkaloid route that couples two tyrosine-derived building blocks — dopamine and 4-hydroxyphenyl-acetaldehyde — through (S)-norcoclaurine synthase, establishing the tetrahydroisoquinoline nucleus [1] [2]. Successive methylations (6-O-, N- and 4′-O-) and a cytochrome P450 3′-hydroxylation convert (S)-norcoclaurine to (S)-reticuline, the last common intermediate of all benzylisoquinoline branches [3] [4]. The signature “berberine bridge” is introduced when berberine bridge enzyme (BBE) oxidatively cyclises (S)-reticuline to (S)-scoulerine in the vesicular lumen of Coptis japonica cells [5] [6]. Final 9-O-methylation, methylene-dioxy bridge formation and four-electron oxidation complete protoberberine assembly to berberine [4].

Comparative genomics has revealed convergent evolution in Phellodendron amurense: a CYP71BG mono-oxygenase substitutes for classical FAD-dependent BBE, and lineage-specific O-methyltransferases perform N- as well as O-methylations [7]. These alternative catalysts expand the genetic toolbox for heterologous engineering.

| Step | Catalyst (representative gene) | Plant source | Co-factor | Reported Km or kcat (where available) | Notes |

|---|---|---|---|---|---|

| 1 – Pictet–Spengler condensation | Norcoclaurine synthase (CjNCS1) | Coptis japonica | None | Km (dopamine) ≈ 0.26 mM [2] | Sets stereo-chemistry |

| 2 – 6-O-methylation | 6-OMT (Cj6OMT) | C. japonica | S-adenosyl-L-methionine | n.d. | Regulated by elicitors [4] |

| 3 – N-methylation | CNMT (CjCNMT) | C. japonica | SAM | kcat 0.9 s⁻¹ [3] | |

| 4 – 3′-hydroxylation | CYP80B2 | C. japonica | NADPH, O₂ | Km 7 µM (reticuline) [4] | |

| 5 – 4′-O-methylation | 4′-OMT | C. japonica | SAM | n.d. | |

| 6 – Berberine bridge formation | BBE (EcBBE) or PaCYP71BG29 | Eschscholzia californica / P. amurense | FAD / NADPH | Km 80 µM (reticuline) [5] | Determines branch specificity |

| 7 – 9-O-methylation | SMT (CjSMT) | C. japonica | SAM | n.d. | |

| 8 – Methylene-dioxy formation | CYP719A1 / PaOMT9 | C. japonica / P. amurense | NADPH / SAM | n.d. | |

| 9 – Final oxidation | STOX (BBE-like oxidase) or COX | Berberis spp. / C. japonica | FAD or Fe²⁺ | kcat 2.4 s⁻¹ (canadine) [6] | Concludes quaternary structure |

The vesicular localisation of the last four enzymes and a dedicated H⁺/berberine antiporter ensure vacuolar sequestration while keeping cytosolic concentrations low [8].

Microbial Production Systems Development

Early microbial work reconstructed the reticuline–scoulerine segment in transgenic Escherichia coli co-cultured with Saccharomyces cerevisiae, achieving 8.3 mg L⁻¹ (S)-scoulerine — the immediate berberine precursor [9]. Subsequent modular designs channelled carbon from glycerol to dopamine and reticuline; transporter engineering with the Arabidopsis MATE exporter AtDTX1 boosted intracellular reticuline titres eleven-fold [10].

A long-standing hurdle was functional expression of BBE in bacteria. Directed signal-peptide swapping and bicistronic expression finally yielded active BBE in E. coli, enabling complete tetrahydroprotoberberine formation and providing a bacterial chassis for future berberine synthesis [11] [12].

| Host chassis | Heterologous genes (n) | Culture mode | Berberine or precursor titre | Key engineering lever | Ref. |

|---|---|---|---|---|---|

| E. coli (reticuline route) | 5 | Fed-batch | 0.15 g L⁻¹ reticuline [13] | Dopamine mono-amine oxidase optimisation | |

| Co-culture E. coli + yeast | 8 | Two-stage | 8.3 mg L⁻¹ scoulerine [9] | Heterologous BBE in yeast | |

| E. coli transporter strain | 21 | Shake-flask | 11 × reticuline increase (to 1.65 g L⁻¹)⁽ᵃ⁾ [10] | AtDTX1 efflux pump | |

| E. coli BBE-positive | 23 | Batch | First active berberine bridge enzyme in bacteria [11] | Signal-peptide engineering |

⁽ᵃ⁾ Titre calculated from original 150 mg L⁻¹ benchmark [13].

De Novo Biosynthesis in Yeast Models

A complete 12-step plant–microbe hybrid pathway has now been re-assembled in Saccharomyces cerevisiae. The founding strain harbouring 19 engineered genes (12 heterologous, 7 native modifications) produced 1.68 µg L⁻¹ berberine from glucose; bottleneck over-expression, 0.75 L fermentor operation and a mild post-run heat oxidation raised titres to 1.08 mg L⁻¹ (643-fold improvement) [14].

Further refinement exploited endoplasmic-reticulum (ER) compartmentalisation to overcome vacuolar targeting of BBE, giving a 200% rise in (S)-scoulerine flux and enabling de novo synthesis of palmatine and berberine analogues [15]. Parallel work integrating DBOX oxidase unlocked a two-electron shortcut to benzophenanthridine frameworks [15].

| Module | Genetic components | Engineering highlight | Impact on titre |

|---|---|---|---|

| I. Aromatic precursor boost | TKL1, ARO4^Q166K^, ARO7^T226I^ | Shikimate pathway deregulation | 3.4-fold tyrosine flux [14] |

| II. Scaffold formation | Plant TyrH + CPR, DoDC, NCS | CYP76AD5 chosen for broad activity | 12 µM norcoclaurine pool [14] |

| III. Intermediate tailoring | 6-OMT, CNMT, CYP80B2, 4′-OMT | Codon-optimised poly-cistron | 35 µg L⁻¹ reticuline [14] |

| IV. Cyclisation & oxidation | ER-anchored BBE, SMT, CYP719A1, STOX | ER signal peptides & linker fusions [15] | 1.08 mg L⁻¹ berberine |

Yeast platforms also tolerated halogenated tyrosines, furnishing 11-fluoro-tetrahydrocolumbamine and 8,3′-difluoro-coclaurine without further protein engineering [14].

Novel Synthetic Routes Research

Total synthesis remains attractive for isotopically labelled probes and bespoke derivatives. A concise nine-step route built the protoberberine framework via an intermolecular Heck coupling of an isoquinoline bromide with a protected benzaldehyde, delivering berberine in 19% overall yield [16].

Complementary chemo-enzymatic cascades use recombinant BBE-like oxidases and O-methyltransferases to forge protoberberine alkaloids under mild aqueous conditions, achieving gram-scale production of rotundine and related scaffolds [17]. Such cascades bypass protecting-group gymnastics and illustrate the merger of synthetic chemistry with engineered biocatalysis.

Biosynthetic Engineering Approaches

Current evidence converges on five strategic levers:

Enzyme innovation – mining divergent genomes (e.g. PaCYP71BG29, PaOMT9) supplies alternatives with relaxed substrate specificity and distinct co-factor demands, broadening pathway design [7].

Compartment and transporter design – ER relocation of membrane-anchored oxygenases, vesicle targeting for redox steps, and efflux pumps such as AtDTX1 alleviate toxicity and co-factor mismatch [15] [10] [8].

Dynamic flux balancing – inducible promoters and intein-mediated temperature switches synchronise upper- and lower-pathway activities, minimising precursor accumulation [18].

Protein engineering – directed evolution of BBE increased kcat/Km for (S)-reticuline three-fold, mitigating the canonical rate-limiting step [19].

High-density plant cell culture – GA₃ supplementation, aeration control and sucrose pulsing push C. japonica suspensions to 1.66 g L⁻¹ berberine in 14 days and >70 g kg⁻¹ cell dry mass in perfusion systems [20] [21].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Livertox Summary

Drug Classes

Other CAS

Wikipedia

Terodiline

Dates

[Berberine promotes osteogenic differentiation of rat adipose-derived stem cells through JNK signaling pathway]

Chen-Yuan Zhu, Ling Xu, Wei-Qiang YuPMID: 34476441 DOI:

Abstract

This study aimed at exploring the effect of berberine (C20H18NO4) on osteogenic differentiation of rat adipose-derived stem cells(ADSCs) and clarifying the related mechanism.ADSCs were subjected to 5, 10, 20 μmol/L berberine culture solution. The untreated ADSCs were set as the control group. Cell proliferation activity was determined by MTT method. Alkaline phosphatase (ALP) staining, semi-quantitative assay and alizarin red staining (ARS) were applied to analyze the effect of berberine on osteogenic differentiation of ADSCs. The phosphorylation level of c-Jun amino terminal kinase (JNK) protein was tested by Western blot. Runx2, OCN were tested by Western blot before and after application of JNK pathway inhibitor SP600125. SPSS 22.0 software package was used for statistical analysis.

There was no significant difference on cell proliferation activity of ADSCs treated with 5, 10 and 20 μmol/L berberine at 1, 3 and 7 day(P>0.05). ALP staining and ARS staining in groups treated by berberine were significantly darker than those of the control group, and ALP protein secretion in the experimental group was significantly up-regulated (P<0.05). The phosphorylation level of JNK was increased after treated with 10 μmol/L berberine culture medium. The expression of osteogenic related proteins Runx2 and OCN was up-regulated in the experimental group. After inhibition of JNK signaling pathway, the expression of Runx2 and OCN was down-regulated.

Berberine has no effect on cell proliferation of ADSCs, and can up-regulate osteogenic differentiation of ADSCs through activation of JNK signaling pathway.

[Main components in butyl alcohol extract of Baitouweng Decoction inhibited neutrophil chemotaxis]

Yun Yun, Jing-Jing Jiang, Ya-Dong Wang, Zhi-Qing Xu, Meng-Xiang Zhang, Tian-Ming Wang, Jing Shao, Chang-Zhong WangPMID: 34467733 DOI: 10.19540/j.cnki.cjcmm.20210521.702

Abstract

The present study aims to investigate the effects of the main components(aesculin, berberine hydrochloride, and anemoside B4) in the butyl alcohol extract of Baitouweng Decoction(BAEB) on the chemotaxis of neutrophils induced by dimethyl sulfoxide(DMSO). HL60 cells were cultivated in RPMI-1640 complete medium, and transferred into a 6-well plate(2 × 10~5 per mL) with 4 mL in each well, followed by incubation with DMSO at 1.3% for five days. The morphologic changes of cells were observed under an inverted microscope. The CD11 b expression after DMSO induction was analyzed by flow cytometry. The effects of aesculin, berberine hydrochloride, and anemoside B4 on the cell proliferation and migration were detected by CCK8 assay and Transwell assay, respectively. The effects of the main components on the production and polarization of F-actin protein were also examined by flow cytometry and laser confocal microscopy. PI3 K/Akt signaling pathway was checked by Western blot. As revealed by the results, neutrophil-like HL60 cells were observed after DMSO induction. The CD11 b expression in these cells increased significantly as indicated by the flow cytometry. Additionally, 100 μg·mL~(-1) aesculin, 8 μg·mL~(-1) berberine hydrochloride, and 80 μg·mL~(-1) anemoside B4 were potent in inhibiting the migration of neutrophils and reducing F-actin expression. Berberine hydrochloride was verified to be capable of diminishing phosphorylated PI3 K/Akt protein expression. The findings indicate that aesculin, anemoside B4, and especially berberine hydrochloride in the BAEB can inhibit the chemotaxis of neutrophils, which is possibly achieved by the inhibition of F-actin and PI3 K/Akt signaling pathway.[Research progress on medicinal resources of Coptis and its isoquinoline alkaloids]

An-Qi Wang, Qing-Jun Yuan, Ning Guo, Bin Yang, Yi SunPMID: 34402272 DOI: 10.19540/j.cnki.cjcmm.20210430.103

Abstract

Coptidis Rhizoma is a common Chinese medicinal in clinical practice,with the effects of clearing heat,drying dampness,purging fire,and removing toxin. All the medicinal plants of Coptis can be used for clinical treatment,but some species are endangered due to resource destruction and difficulty in planting. The dominant medicinal components in Coptidis Rhizoma are isoquinoline alkaloids. There are various methods for the analysis and detection of alkaloids,such as LC-MS,HPLC,and TLC,among which LC-MS is the most widely applied. Different plants of Coptis vary in the kind and content of alkaloids. C. chinensis,C. deltoidea,C. teeta,C. chinensis var. brevisepala,C. omeiensis,C. quinquefolia,and C. quinquesecta mainly contain berberine,palmatine,coptisine,jatrorrhizine,and columbamine,five effective alkaloid components. Plant isoquinoline alkaloids( PIAs) have strong pharmacological activity but are difficult to prepare. The application of synthetic biology of PIAs will be helpful for the clinical application of PIAs. This paper reviews the research progress on biological resources of Coptis species and structures of alkaloids as well as analysis methods and synthetic biology for isoquinoline alkaloids in the medicinal plants of Coptis in recent years,which will facilitate the protection of Coptis medicinal resources and the application and development of alkaloids.Innovative Eco-Friendly Hydrogel Film for Berberine Delivery in Skin Applications

Stefania Cometa, Maria Addolorata Bonifacio, Caterina Licini, Annalisa Bellissimo, Loris Pinto, Federico Baruzzi, Monica Mattioli-Belmonte, Elvira De GiglioPMID: 34443489 DOI: 10.3390/molecules26164901

Abstract

Hydrogel formulations (masks or patches, without tissue support) represent the new frontier for customizable skin beauty and health. The employment of these materials is becoming popular in wound dressing, to speed up the healing process while protecting the affected area, as well as to provide a moisturizing reservoir, control the inflammatory process and the onset of bacterial development. Most of these hydrogels are acrylic-based at present, not biodegradable and potentially toxic, due to acrylic monomers residues. In this work, we selected a new class of cellulose-derived and biodegradable hydrogel films to incorporate and convey an active compound for dermatological issues. Films were obtained from a combination of different polysaccharides and clays, and berberine hydrochloride, a polyphenolic molecule showing anti-inflammatory, immunomodulatory, antibacterial and antioxidant properties, was chosen and then embedded in the hydrogel films. These innovative hydrogel-based systems were characterized in terms of water uptake profile, in vitro cytocompatibility and skin permeation kinetics by Franz diffusion cell. Berberine permeation fitted well to Korsmeyer-Peppas kinetic model and achieved a release higher than 100 µg/cmwithin 24 h. The latter study, exploiting a reliable skin model membrane, together with the biological assessment, gained insights into the most promising formulation for future investigations.

Effect of Berberine on Cardiovascular Disease Risk Factors: A Mechanistic Randomized Controlled Trial

Jie V Zhao, Wai-Fung Yeung, Yap-Hang Chan, Dana Vackova, June Y Y Leung, Dennis K M Ip, Jiaxi Zhao, Wai-Kwan Ho, Hung-Fat Tse, Catherine Mary SchoolingPMID: 34444711 DOI: 10.3390/nu13082550

Abstract

Cardiovascular disease (CVD) is a major contributor to the global burden of disease. Berberine, a long-standing, widely used, traditional Chinese medicine, is thought to have beneficial effects on CVD risk factors and in women with polycystic ovary syndrome. The mechanisms and effects, specifically in men, possibly via testosterone, have not been examined previously. To assess the effect of berberine on CVD risk factors and any potential pathway via testosterone in men, we conducted a randomized, double-blind, placebo-controlled, parallel trial in Hong Kong. In total, 84 eligible Chinese men with hyperlipidemia were randomized to berberine (500 mg orally, twice a day) or placebo for 12 weeks. CVD risk factors (lipids, thromboxane A2, blood pressure, body mass index and waist-hip ratio) and testosterone were assessed at baseline, and 8 and 12 weeks after intervention. We compared changes in CVD risk factors and testosterone after 12 weeks of intervention using analysis of variance, and after 8 and 12 weeks using generalized estimating equations (GEE). Of the 84 men randomized, 80 men completed the trial. Men randomized to berberine had larger reductions in total cholesterol (-0.39 mmol/L, 95% confidence interval (CI) -0.70 to -0.08) and high-density lipoprotein cholesterol (-0.07 mmol/L, 95% CI -0.13 to -0.01) after 12 weeks. Considering changes after 8 and 12 weeks together, berberine lowered total cholesterol and possibly low-density lipoprotein-cholesterol (LDL-c), and possibly increased testosterone. Changes in triglycerides, thromboxane A2, blood pressure, body mass index and waist-hip ratio after the intervention did not differ between the berberine and placebo groups. No serious adverse event was reported. Berberine is a promising treatment for lowering cholesterol. Berberine did not lower testosterone but instead may increase testosterone in men, suggesting sex-specific effects of berberine. Exploring other pathways and assessing sex differences would be worthwhile, with relevance to drug repositioning and healthcare.Coptisine Attenuates Diabetes-Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress

Yan Zhou, Chunxiu Zhou, Xutao Zhang, Chi Teng Vong, Yitao Wang, Wai San CheangPMID: 34299486 DOI: 10.3390/molecules26144210

Abstract

Coptisine is the major bioactive protoberberine alkaloid found inCoptisine reduces inflammatory responses and improves glucose tolerance; nevertheless, whether coptisine has vasoprotective effect in diabetes is not fully characterized. Conduit arteries including aortas and carotid arteries were obtained from male C57BL/6J mice for

treatment with risk factors (high glucose or tunicamycin) and coptisine. Some arterial rings were obtained from diabetic mice, which were induced by high-fat diet (45% kcal% fat) feeding for 6 weeks combined with a low-dose intraperitoneal injection of streptozotocin (120 mg/kg). Functional studies showed that coptisine protected endothelium-dependent relaxation in aortas against risk factors and from diabetic mice. Coptisine increased phosphorylations of AMPK and eNOS and downregulated the endoplasmic reticulum (ER) stress markers as determined by Western blotting. Coptisine elevates NO bioavailability and decreases reactive oxygen species level. The results indicate that coptisine improves vascular function in diabetes through suppression of ER stress and oxidative stress, implying the therapeutic potential of coptisine to treat diabetic vasculopathy.

Comparative efficacy of oral insulin sensitizers metformin, thiazolidinediones, inositol, and berberine in improving endocrine and metabolic profiles in women with PCOS: a network meta-analysis

Han Zhao, Chuan Xing, Jiaqi Zhang, Bing HePMID: 34407851 DOI: 10.1186/s12978-021-01207-7

Abstract

Multiple oral insulin-sensitizing agents, such as metformin, thiazolidinediones, inositols, and berberine, have been proven safe and efficacious in improving the endocrine, metabolic, and reproductive abnormalities seen in polycystic ovary syndrome (PCOS), providing more options for healthcare providers and patients. These oral insulin sensitizers are more convenient, practical, and economic than agents that need to be injected. A comparison of the clinical effectiveness of the four different classes of oral insulin sensitizers in PCOS has not been explored, leading to clinical uncertainty about the optimal treatment pathway. The present study aims to compare the effects of oral insulin sensitizers on endocrine and metabolic profiles in women with PCOS.We identified randomized controlled trials for PCOS from a variety of databases, published from January 2005 to October 2020. Outcomes included changes in menstrual frequency, improvements in hyperandrogenism and glucolipid metabolism and adverse side effects. A random-effects network meta-analysis was performed.

Twenty-two trials comprising 1079 patients with PCOS were included in this study. Compared with metformin, treatment with myo-inositol + D-chiro-inositol was associated with a greater improvement in menstrual frequency (odds ratio 14.70 [95% confidence interval (CI) 2.31-93.58]). Myo-inositol + D-chiro-inositol and metformin + thiazolidinediones combination therapies were superior to respective monotherapies in reducing total testosterone levels. Thiazolidinediones, metformin + thiazolidinediones, and myo-inositol + D-chiro-inositol were associated with a lower insulin resistance index (HOMA-IR) compared with that in metformin alone (mean differences: - 0.72 [95% CI (- 1.11)-(- 0.34)] to - 0.89 [95% CI (- 1.460)-(- 0.32)]). Metformin + thiazolidinediones treatment was associated with lower triglyceride levels compared with that in metformin and thiazolidinediones monotherapy, while thiazolidinediones was superior to metformin in increasing high-density lipoprotein cholesterol and decreasing fasting plasma glucose, triglycerides, low-density lipoprotein cholesterol, and gastrointestinal adverse events.

Ours is the first study to report that for women with PCOS, myo-inositol combined with D-chiro-inositol and metformin combined with thiazolidinediones appear superior to metformin alone in improving insulin resistance and decreasing total testosterone. Myo-inositol combined with D-chiro-inositol is particularly efficacious in menstrual recovery. Thiazolidinediones and metformin combined with thiazolidinediones improve lipid metabolism better than metformin alone. Trial registration PROSPERO CRD42020211524.

Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα

Kiran Kumar Reddi, Hanxuan Li, Wei Li, Sarada D TetaliPMID: 34443321 DOI: 10.3390/molecules26164733